
2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H24ClN5O2 and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds similar to 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide have been synthesized and evaluated for their antimicrobial activities. In particular, studies have shown that some synthesized compounds exhibit significant inhibition of bacterial and fungal growth, comparing favorably with standard drugs (Akbari et al., 2008).
Anticonvulsant Properties
Research into anticonvulsant enaminones, which share structural similarities with the compound , has revealed their potential as anticonvulsant agents. These studies provide insights into the molecular structure and activity correlations, which could be relevant for the development of new anticonvulsant drugs (Kubicki, Bassyouni & Codding, 2000).
Antitumor Potential
Studies on imidazotetrazines, which bear structural resemblance to the compound, have shown their potential as broad-spectrum antitumor agents. These compounds may act as prodrugs, offering curative activity against specific types of leukemia (Stevens et al., 1984).
Herbicidal Activity
Research into compounds like 2-(4-chlorophenoxy)-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methylpropanamide has shown promise in the field of agriculture, particularly as herbicides. Certain synthesized compounds have exhibited good herbicidal activities, suggesting potential applications in controlling unwanted plant growth (Wang et al., 2004).
Antifungal Properties
Imidazole analogues of fluoxetine, similar in structure to the compound of interest, have been found to possess potent antifungal activity. These compounds, including 1-(4-chlorophenyl)-1-(2,4-dichlorophenoxy)-3-(1H-imidazol-1-yl)propane, demonstrate superior activity against Candida species compared to existing antifungal agents (Silvestri et al., 2004).
Antibacterial Applications
Research into compounds such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride has shown specific activity against anaerobic bacteria. These findings suggest potential applications in developing new antibacterial agents (Dickens et al., 1991).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2/c1-18(2,26-15-10-8-13(19)9-11-15)17(25)20-12-16-21-22-23-24(16)14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIABPHJBNYOCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NN=NN1C2CCCCC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


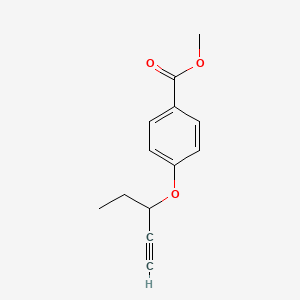
![N-(2,4-difluorophenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2607681.png)
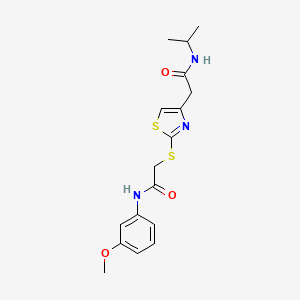
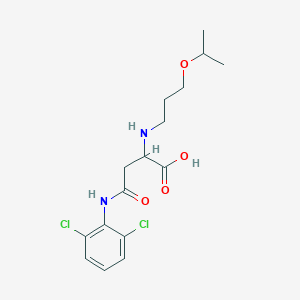
![5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2607685.png)
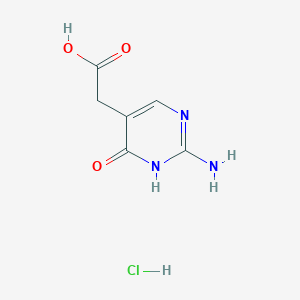
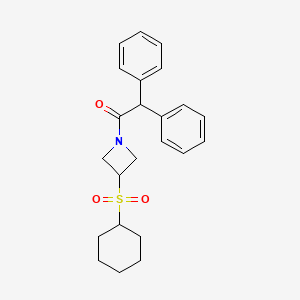
![N-cyclopentyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2607688.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)
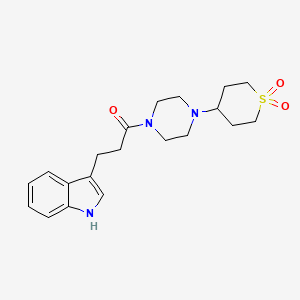
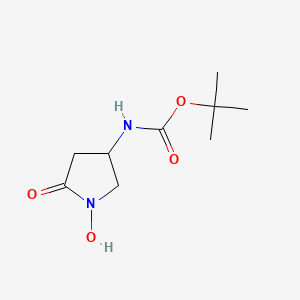
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)
